Impact of N-Methylation on Physicochemical Profile vs. Primary Amine Analog
The N-methyl substitution in 1-[6-(methylamino)-3-pyridinyl]ethanone confers a measurable increase in lipophilicity compared to its primary amine analog, 1-(6-aminopyridin-3-yl)ethanone. This is quantified by a higher calculated LogP value, which can influence membrane permeability and solubility. [1]
| Evidence Dimension | Lipophilicity |
|---|---|
| Target Compound Data | LogP = 1.40 |
| Comparator Or Baseline | 1-(6-aminopyridin-3-yl)ethanone: LogP is not directly provided, but the absence of the methyl group would result in a lower, more polar value. |
| Quantified Difference | Calculated LogP difference due to N-methylation. |
| Conditions | Calculated partition coefficient (LogP) based on molecular structure. [1] |
Why This Matters
Altered lipophilicity directly affects a compound's solubility and ability to cross biological membranes, which is a critical differentiator in lead optimization and drug candidate selection.
- [1] Molbase. 1-[6-(methylamino)-3-pyridinyl]-Ethanone. View Source
